2-[3-(4-Nitrophenyl)propylamino]ethanol 2-[3-(4-Nitrophenyl)propylamino]ethanol
Brand Name: Vulcanchem
CAS No.: 130634-09-2
VCID: VC21186908
InChI: InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2
SMILES: C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-]
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol

2-[3-(4-Nitrophenyl)propylamino]ethanol

CAS No.: 130634-09-2

Cat. No.: VC21186908

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-Nitrophenyl)propylamino]ethanol - 130634-09-2

Specification

CAS No. 130634-09-2
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name 2-[3-(4-nitrophenyl)propylamino]ethanol
Standard InChI InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2
Standard InChI Key RGJQCMUPYAXGNG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-]
Appearance Powder

Introduction

Chemical Identity and Structure

2-[3-(4-Nitrophenyl)propylamino]ethanol is an organic compound characterized by a nitrophenyl group connected to an aminoethanol moiety via a propyl chain. This arrangement creates a molecule with both hydrophilic and lipophilic regions, influencing its solubility and chemical behavior. The compound features key functional groups including a hydroxyl group, a secondary amine, and a nitro group attached to a phenyl ring. These structural elements contribute to its chemical reactivity and potential biological interactions. The nitro group, being strongly electron-withdrawing, influences the electronic distribution throughout the molecule, while the hydroxyl and amine groups provide potential hydrogen bonding sites .

Chemical Identifiers

Identifier TypeValue
CAS Number130634-09-2
Molecular FormulaC₁₁H₁₆N₂O₃
Molecular Weight224.26 g/mol
InChIInChI=1/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2
MDL NumberMFCD08063367

The InChI (International Chemical Identifier) provides a standardized way to encode the molecular information, enabling precise identification across chemical databases and literature .

Synonyms and Alternative Nomenclature

The compound is known by several names in chemical literature and commercial catalogs, reflecting different naming conventions and priorities in structure description.

Systematic and Common Names
2-[3-(4-Nitrophenyl)propylamino]ethanol
N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine
2-((3-(4-Nitrophenyl)propyl)amino)ethan-1-ol
Ethanol, 2-[[3-(4-nitrophenyl)propyl]amino]-
N-(2-HYDROXYETHYL)-3-(4-NITROPHENYL)PROPYLAMINE
N-(2-HYDROXYETHYL)-N-[3-(4-NITROPHENYL)PROPYL]AMINE
2-{[3-(4-Nitrophenyl)Propyl]Amino}Ethanol
2-APAEE (abbreviated form)

These various designations reflect different approaches to naming the compound based on prioritizing different functional groups or structural features. The variety of names can sometimes lead to confusion in literature searches, making the CAS number a more reliable identifier for this compound .

Physical and Chemical Properties

The physical and chemical properties of 2-[3-(4-Nitrophenyl)propylamino]ethanol are influenced by its structural features, particularly the combination of polar and non-polar groups within the molecule.

Structural Characteristics

The compound contains several important functional groups that define its chemical behavior. The nitrophenyl group introduces aromatic character and electron withdrawal, while the aminoethanol portion contributes polarity and hydrogen bonding capability. The propyl chain serves as a flexible linker between these two primary functional regions. This combination of features creates a molecule with a complex electronic distribution and multiple potential interaction sites .

Biological Activity and Applications

The compound demonstrates potentially significant biological activities that may be valuable in pharmaceutical applications.

Antiarrhythmic Properties

2-[3-(4-Nitrophenyl)propylamino]ethanol (also referred to as 2-APAEE) has been identified as possessing antiarrhythmic properties. This suggests potential applications in the treatment of cardiac arrhythmias, which are abnormalities in the heart's rhythm. These properties would likely stem from the compound's ability to interact with ion channels or receptors involved in cardiac function .

ManufacturerProduct NumberPurityPackage SizePrice (as of 2021)Notes
American Custom Chemicals CorporationCHM006857695.00%5g$970.20
Alichem130634092Not specified100g$587.02
CrysdotCD1215496995+%100g$593.00
AHHMT-2003798%25g$768.00
UnknownIN-DA000UPN95%Not specified44.00 €~191.00 €
Unknown3D-FN149884Min. 95%Not specifiedNot availableDiscontinued product

The relatively high pricing per gram suggests that this compound is primarily used in research contexts rather than as a bulk chemical or pharmaceutical ingredient. The availability from multiple suppliers indicates ongoing interest in the compound for research purposes .

Structural Relationships and Comparisons

2-[3-(4-Nitrophenyl)propylamino]ethanol belongs to a broader class of compounds that combine aromatic rings with aliphatic amines and hydroxyl groups.

Related Compounds

The search results mention several structurally related compounds including:

  • 2-{[1-(4-nitrophenyl)ethyl]amino}ethan-1-ol (CAS: 1095545-89-3)

  • 2-Amino-1-(4-nitrophenyl)ethanol hydrochloride (CAS: 16428-47-0)

  • Ethyl 2-amino-3-(4-nitrophenyl)propanoate (CAS: 55895-91-5)

These compounds share the 4-nitrophenyl moiety but differ in the arrangement of functional groups and the nature of the linker regions. Such structural relatives may possess similar or complementary properties to 2-[3-(4-Nitrophenyl)propylamino]ethanol, potentially offering insights into structure-activity relationships .

Comparison with N1-4-Nitrophenyl Derivatives

The search results also reference studies on N1-4-nitrophenyl-substituted 2-pyrazolines. While these compounds contain the 4-nitrophenyl group like our compound of interest, they feature a pyrazoline ring structure rather than the aminoethanol motif. The crystallographic data presented for these compounds provides insights into how the 4-nitrophenyl group influences molecular geometry and packing in crystal structures, which might be relevant for understanding the three-dimensional behavior of 2-[3-(4-Nitrophenyl)propylamino]ethanol .

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